molecular formula C14H14FNO4 B14086702 1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid

1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B14086702
M. Wt: 279.26 g/mol
InChI Key: SDLSFNVVWHPYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H14FNO4 It is characterized by the presence of a fluorophenyl group, a prop-2-enoyl moiety, and a hydroxypyrrolidine-2-carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Fluorophenyl Prop-2-enoyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate enone to form the fluorophenyl prop-2-enoyl intermediate.

    Cyclization to Form the Pyrrolidine Ring: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

    Introduction of the Hydroxyl and Carboxylic Acid Groups:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-chlorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid
  • 1-[3-(4-bromophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid
  • 1-[3-(4-methylphenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C14H14FNO4

Molecular Weight

279.26 g/mol

IUPAC Name

1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H14FNO4/c15-10-4-1-9(2-5-10)3-6-13(18)16-8-11(17)7-12(16)14(19)20/h1-6,11-12,17H,7-8H2,(H,19,20)

InChI Key

SDLSFNVVWHPYMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C=CC2=CC=C(C=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.